1-(3-chloro-4-ethoxybenzoyl)azepane

Description

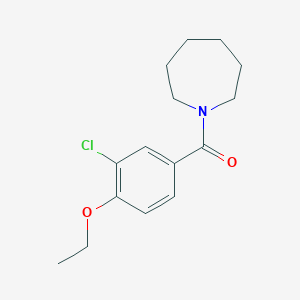

1-(3-Chloro-4-ethoxybenzoyl)azepane is a benzazepine-derived compound characterized by a seven-membered azepane ring fused to a benzoyl group substituted with chlorine and ethoxy functional groups at positions 3 and 4, respectively.

Properties

IUPAC Name |

azepan-1-yl-(3-chloro-4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-2-19-14-8-7-12(11-13(14)16)15(18)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERNRFPXSGKOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[3-(2-Phenoxyethoxy)benzoyl]azepane (CAS 881587-28-6)

- Structural Differences: Substituents: The benzoyl group at position 3 is substituted with a phenoxyethoxy chain (C₆H₅-O-CH₂-CH₂-O-) instead of chloro and ethoxy groups. Molecular Weight: 339.43 g/mol (C₂₁H₂₅NO₃) vs. the target compound’s estimated molecular weight of ~295.78 g/mol (C₁₅H₁₈ClNO₂).

- Implications: The phenoxyethoxy group enhances steric bulk and may increase solubility in polar solvents compared to the chloro-ethoxy combination .

Benazepril Hydrochloride (CAS 86541-74-4)

- Structural Differences: Core Structure: Benazepril contains a tetrahydrobenzazepinone ring with a carboxymethyl-acetic acid substituent, unlike the simpler azepane backbone in the target compound. Functional Groups: Includes an ethoxycarbonyl group and a phenylpropylamine side chain, contributing to its ACE-inhibitory activity .

- Implications: The carboxylic acid group in benazepril enhances water solubility and bioavailability, whereas the target compound’s chloro-ethoxy substituents likely favor membrane permeability.

Comparative Data Table

Research Findings and Limitations

- Synthetic Routes: The synthesis of this compound may involve chloroacetylation or Friedel-Crafts acylation, similar to methods described for oxadiazole derivatives (e.g., chloroacetyl chloride reactions ).

- Biological Activity : While benazepril’s ACE inhibition is well-documented , the target compound’s chloro and ethoxy groups could modulate interactions with biological targets (e.g., kinases or GPCRs), though empirical studies are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.